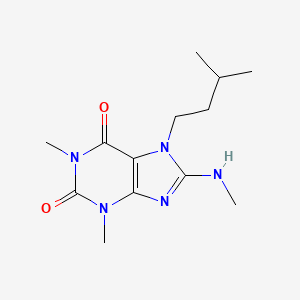
1,3-dimethyl-8-(methylamino)-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of purine derivatives often involves nucleophilic substitution reactions, as demonstrated by Khaliullin et al. (2020), where 8-bromo-substituted purine diones reacted with trisamine in dimethylformamide (DMF) to yield unexpected 8-dimethylamino-substituted products. This process highlights the complex reactivity of purine compounds under specific conditions (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives, including "1,3-dimethyl-8-(methylamino)-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione," is characterized by the presence of nitrogen atoms within the purine ring, contributing to its base properties and reactivity. The substitution patterns on the purine ring significantly affect the compound's chemical behavior and interaction potential.
Chemical Reactions and Properties
Purine compounds undergo various chemical reactions, including alkylation and nucleophilic substitution. The unique reactivity of the purine nucleus, especially at positions 6, 8, and possibly N-7, underlines the synthetic versatility of these molecules for generating a wide array of derivatives with differing chemical properties (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications in various scientific fields. These properties are influenced by the molecular structure and the nature of substituents on the purine ring. Detailed quantitative analysis of intermolecular interactions, as explored by Shukla et al. (2020), can provide insights into the physical characteristics of these compounds (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Mecanismo De Acción
Target of Action
The primary target of Oprea1_237938, also known as CCG-292533, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
Oprea1_237938 acts as a small-molecule inhibitor of the RhoA transcriptional signaling pathway . It blocks the Serum Response Element (SRE)-driven transcription stimulated by Gα12Q231L, Gα13Q226L, RhoA-G14V, and RhoC-G14V . The compound’s action seems to target MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The compound affects the Rho/SRF pathway , which is involved in the regulation of many cellular processes, including cell growth, proliferation, differentiation, and apoptosis . By inhibiting this pathway, Oprea1_237938 can potentially disrupt the transcriptional responses of the Rho pathway in cancer .
Result of Action
Oprea1_237938 has shown activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . Moreover, it inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
Propiedades
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-8(2)6-7-18-9-10(15-12(18)14-3)16(4)13(20)17(5)11(9)19/h8H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWCRWDUKYYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
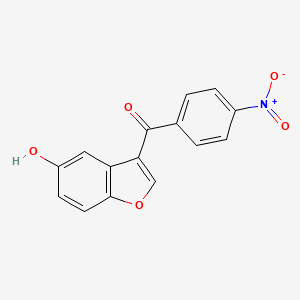
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
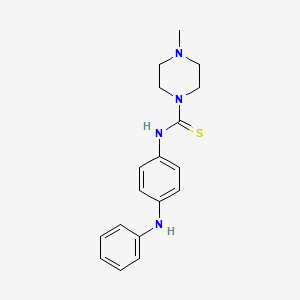
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
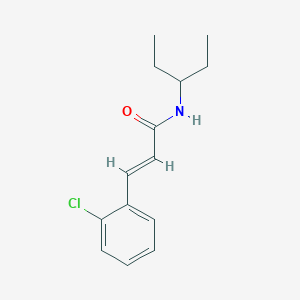
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)
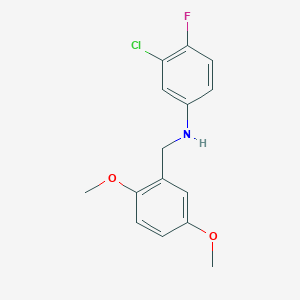
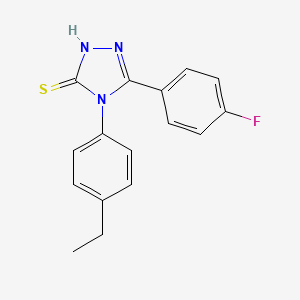
![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)